molecular formula C8H12N4O3 B2814481 2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid CAS No. 1989659-14-4

2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid

Cat. No.: B2814481
CAS No.: 1989659-14-4
M. Wt: 212.209
InChI Key: SXZSDPADERXIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazoles play a very important role in medicinal and pharmaceutical applications . They can act as bioisosteres for carboxylate groups because they have similar pKa and are deprotonated at physiological pH .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazoles have a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical and Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .

Scientific Research Applications

Synthesis and Characterization

Tetrazoles are a crucial heterocyclic functionality in numerous biologically active molecules. For instance, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a compound related to the one , was synthesized as part of a discovery phase program for metabolic profiling studies. This synthesis involved a four-step process, starting from K14 CN, and achieved a 32% radiochemical yield, highlighting the compound's significance in the development of new pharmaceuticals and research chemicals (Maxwell & Tran, 2017).

Crystal Structure Analysis

The study of 2-(1H-tetrazol-1-yl) acetic acid complexes, including the synthesis, characterization, and analysis of their crystal structures, reveals the versatility of tetrazole-based compounds in forming coordination polymers. These compounds are synthesized using Ln(III) salts and exhibit unique bridging and chelating properties. The crystallographic analysis demonstrates the potential of these compounds in materials science, particularly in the development of new polymers with specific optical or electronic properties (Ding et al., 2009).

Fluorescence Applications

The synthesis and fluorescence properties of specific fluorescent compounds, such as 2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrate the application of tetrazole derivatives in sensing and detection technologies. These compounds show selective fluorescence quenching effects with Co2+, indicating their potential use as fluorescent chemical sensors. This specificity towards Co2+ highlights the role of tetrazole-based compounds in developing selective sensors for environmental monitoring, biomedical applications, and chemical analysis (Rui-j, 2013).

Coordination Chemistry and Luminescence

Research on substituted group-directed assembly of zinc coordination compounds with tetrazole–carboxylate ligands showcases the structural diversity and functional potential of these compounds. These studies reveal how the ligands' nature influences the assembly and properties of the coordination compounds, leading to a variety of structural motifs with potential applications in catalysis, luminescence, and as precursors for materials synthesis. The luminescence properties of these compounds, in particular, suggest their applicability in designing new luminescent materials for optical devices (Li et al., 2015).

Mechanism of Action

Tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values . They can form both aliphatic and aromatic heterocyclic compounds .

Safety and Hazards

Tetrazoles are burst vigorously on exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Tetrazoles and their derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they continue to be an area of interest for future research in medicinal and pharmaceutical applications.

Properties

IUPAC Name

2-[4-(tetrazol-1-yl)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c13-7(14)5-8(1-3-15-4-2-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZSDPADERXIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.